molecular formula C17H17NO5 B1274473 N-Benzoyl-4-hydroxy-3-methoxy-phenylalanine CAS No. 2901-78-2

N-Benzoyl-4-hydroxy-3-methoxy-phenylalanine

Cat. No. B1274473
CAS RN: 2901-78-2
M. Wt: 315.32 g/mol
InChI Key: ODTCNJWUFHCFJB-UHFFFAOYSA-N
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Description

Synthesis Analysis

This compound has been involved in the synthesis and structural characterization of various compounds. For instance, it has been utilized in peptide research, particularly in photoaffinity labeling. It has also been involved in the synthesis of a carbene-generating diazirine phenylalanine derivative for photoaffinity labeling in angiotensin II peptide research.


Molecular Structure Analysis

The molecular formula of “N-Benzoyl-4-hydroxy-3-methoxy-phenylalanine” is C17H17NO5 . Its molecular weight is 315.32 . The InChI key is ODTCNJWUFHCFJB-UHFFFAOYSA-N.


Chemical Reactions Analysis

“N-Benzoyl-4-hydroxy-3-methoxy-phenylalanine” has been examined for its effects on enzyme inhibition. Rahmo and Fife (2000) found N-benzoyl-L-phenylalanine to be an inhibitor in enzyme hydrolysis reactions, contributing to the understanding of enzymatic processes and inhibitor binding sites.


Physical And Chemical Properties Analysis

The IUPAC Name of “N-Benzoyl-4-hydroxy-3-methoxy-phenylalanine” is 2-benzamido-3-(4-hydroxy-3-methoxyphenyl)propanoic acid.

Scientific Research Applications

1. Photolabeling in Peptide Research

N-Benzoyl-4-hydroxy-3-methoxy-phenylalanine has been utilized in peptide research, particularly in photoaffinity labeling. For instance, Fillion et al. (2006) demonstrated its use in the synthesis of a carbene-generating diazirine phenylalanine derivative for photoaffinity labeling in angiotensin II peptide research, facilitating precise determination of ligand contact points in peptidergic receptors (Fillion et al., 2006).

2. Synthesis and Structural Characterization

The compound has been involved in the synthesis and structural characterization of various compounds. Savage et al. (2006) synthesized N-ortho-ferrocenyl benzoyl amino acid esters and performed structural characterization, including the l-phenylalanine derivative (Savage et al., 2006).

3. Reactivity Studies

Dölling (2017) explored the reactivity of β-stannylated phenylalanines, including N-benzoyl and N-acetyl dehydrophenylalanine esters, adding to the understanding of the chemical behavior of related compounds (Dölling, 2017).

4. Enzyme Inhibition Studies

This compound has been examined for its effects on enzyme inhibition. Rahmo and Fife (2000) found N-benzoyl-L-phenylalanine to be an inhibitor in enzyme hydrolysis reactions, contributing to the understanding of enzymatic processes and inhibitor binding sites (Rahmo & Fife, 2000).

5. Incorporation into Proteins for Crosslinking Studies

Chin et al. (2002) reported the incorporation of p-benzoyl-l-phenylalanine into proteins in Escherichia coli, showcasing its application in discovering and defining protein interactions both in vitro and in vivo (Chin et al., 2002).

Safety And Hazards

It is recommended to avoid contact with skin and eyes, do not breathe dust, and do not ingest . If swallowed, seek immediate medical assistance . It should be stored in a dry, cool, and well-ventilated place .

properties

IUPAC Name

2-benzamido-3-(4-hydroxy-3-methoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO5/c1-23-15-10-11(7-8-14(15)19)9-13(17(21)22)18-16(20)12-5-3-2-4-6-12/h2-8,10,13,19H,9H2,1H3,(H,18,20)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODTCNJWUFHCFJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC(C(=O)O)NC(=O)C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70398820
Record name N-Benzoyl-4-hydroxy-3-methoxy-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70398820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzoyl-4-hydroxy-3-methoxy-phenylalanine

CAS RN

2901-78-2, 62358-31-0
Record name N-Benzoyl-3-methoxytyrosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2901-78-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Benzoyl-4-hydroxy-3-methoxy-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70398820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-BENZOYLAMINO-3-(4-HYDROXY-3-METHOXY-PHENYL)-PROPIONIC ACID
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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